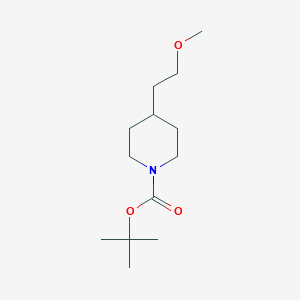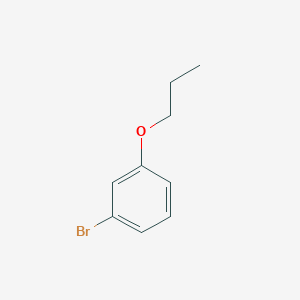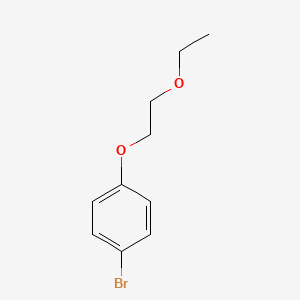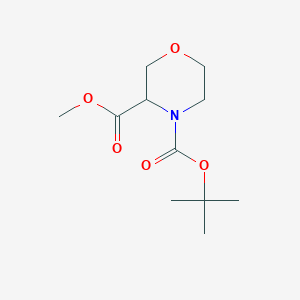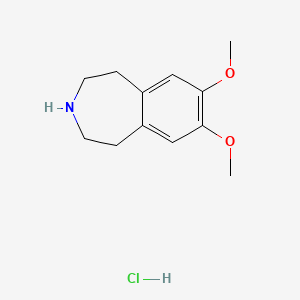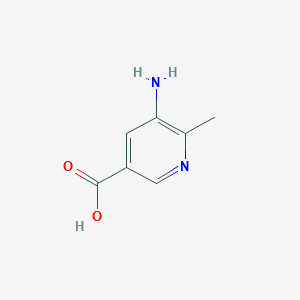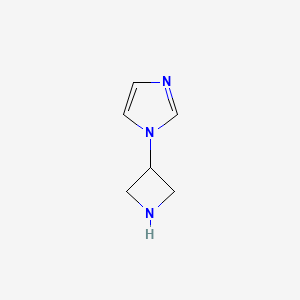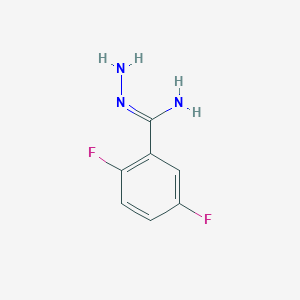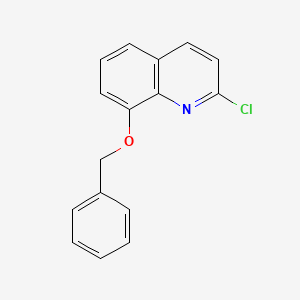
8-(苄氧基)-2-氯喹啉
描述
The compound "8-(Benzyloxy)-2-chloroquinoline" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It features a benzyloxy substituent at the 8-position and a chlorine atom at the 2-position. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The benzyloxy group is a common protecting group in organic synthesis, and the presence of the chlorine atom can make the molecule a suitable candidate for further chemical reactions.
Synthesis Analysis
The synthesis of quinoline derivatives can involve various strategies, including condensation, substitution, and cyclization reactions. For instance, the synthesis of a related compound, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, was achieved through a multi-step process starting from methyl 4-hydroxy-3-methoxybenzoate, involving substitution, nitration, reduction, cyclization, and chlorination steps . Although the exact synthesis of "8-(Benzyloxy)-2-chloroquinoline" is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
Quinoline derivatives often exhibit interesting structural features due to their aromatic systems and substituents. For example, the crystal structure of a styrylquinoline derivative showed that the styrylquinoline subunit adopts a coplanar conformation, indicating potential for strong π-π interactions and planarity that could affect its chemical properties . The molecular structure of "8-(Benzyloxy)-2-chloroquinoline" would likely exhibit similar aromatic characteristics, with the potential for intramolecular interactions influenced by its substituents.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, including those involving their nitrogen atom and substituents. The presence of a benzyloxy group can facilitate reactions such as deprotection or further substitution. The chlorine atom can act as a reactive site for nucleophilic substitution reactions. For example, benzo[h]quinoline complexes of palladium(II) were synthesized, indicating the ability of quinoline derivatives to form complexes with transition metals . Similarly, "8-(Benzyloxy)-2-chloroquinoline" could potentially undergo reactions to form metal complexes or react with nucleophiles at the chlorinated position.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be influenced by their substituents. For instance, the introduction of electron-donating or electron-withdrawing groups can shift the absorption spectra of azo dyes based on 8-hydroxyquinoline benzoates . The benzyloxy and chloro substituents in "8-(Benzyloxy)-2-chloroquinoline" would affect its solubility, melting point, and reactivity. The compound's fluorescence and absorption properties could also be altered by these groups, as seen in the case of 8-hydroxyquinoline benzoates used as fluorescent chemosensors .
科学研究应用
-
Antimicrobial Activities
- Scientific Field : Medicinal Chemistry
- Summary of Application : 8-benzyloxy-substituted quinoline ethers, including 8-(Benzyloxy)-2-chloroquinoline, have been synthesized and screened for their preliminary antimicrobial activities against various bacteria and fungi .
- Methods of Application : The compounds were synthesized using a simple nucleophilic substitution reaction . They were then screened in vitro for their antimicrobial activities against two Gram-negative bacteria (Pseudomonas aeruginosa and Escherichia coli), two Gram-positive bacteria (Staphylococcus aureus and Staphylococcus epidermidis), and a fungal species (Aspergillus niger) .
- Results or Outcomes : Among all synthesized compounds, one showed a significant growth inhibitory activity with MIC value 3.125 μg/mL, which was comparable to 8-hydroxyquinoline (2.5 μg/mL) and terbinafine (1.25 μg/mL) against A. niger .
-
Synthesis of Chalcones Derivatives
- Scientific Field : Pharmaceutical and Medicinal Chemistry
- Summary of Application : 8-(Benzyloxy)-2-chloroquinoline has been used in the synthesis of novel chalcones derivatives .
- Methods of Application : The chalcones derivatives were synthesized by coupling 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one Compounds with aromatic substituted aldehyde .
- Results or Outcomes : The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra, and were screened for antimicrobial activity .
-
Development of Liquid Crystalline Materials
- Scientific Field : Material Science
- Summary of Application : The effect of the terminal benzyloxy group on the mesomorphic properties of liquid crystalline materials developed from rod-like Schiff base has been described .
- Methods of Application : A novel Schiff base liquid crystal family, specifically new series of Schiff base liquid crystals, namely, (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, were prepared and investigated in detail .
- Results or Outcomes : The study provided insights into the effect of the terminal benzyloxy group on the mesomorphic properties of liquid crystalline materials .
-
Fluorescent pH-Probes
- Scientific Field : Organic & Biomolecular Chemistry
- Summary of Application : 8-(Benzyloxy)-2-chloroquinoline has been used in the development of fluorescent pH-probes .
- Methods of Application : Three 5,7-π-extended 8-benzyloxyquinolines, namely 5,7-diphenyl-, 5,7-bis (biphenyl-4-yl)- and 5,7-bis (4-dibenzothiophenyl)-8-benzyloxyquinoline were prepared and investigated as fluorescent pH-probes in nonaqueous solution .
- Results or Outcomes : The diphenyl- and the bis (biphenyl)-derivative especially show promising photoluminescence quantum yields both in the parent and the protonated state making them candidates for the active component in pH sensing applications .
-
Synthesis of Benzyl Ethers and Esters
- Scientific Field : Organic Chemistry
- Summary of Application : 8-(Benzyloxy)-2-chloroquinoline has been used in the synthesis of benzyl ethers and esters .
- Methods of Application : 2-Benzyloxy-1-methylpyridinium triflate is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .
- Results or Outcomes : This method provides a revised benzyl transfer protocol in which N-methylation of 2-benzyloxyquinoline delivers the active reagent in situ .
-
Benzylisoquinoline Alkaloid Metabolism
- Scientific Field : Plant and Cell Physiology
- Summary of Application : Benzylisoquinoline alkaloids (BIAs) are a structurally diverse group of plant specialized metabolites with a long history of investigation. Although the ecophysiological functions of most BIAs are unknown, the medicinal properties of many compounds have been exploited for centuries .
- Methods of Application : The study of BIA metabolism involves a restricted number of enzyme types that catalyze landmark coupling reactions and subsequent functional group modifications .
- Results or Outcomes : The growing repository of BIA biosynthetic genes is providing the parts required to apply emerging synthetic biology platforms to the development of production systems in microbes as an alternative to plants as a commercial source of valuable BIAs .
-
Synthesis of Tubuvaline and O‑Benzyltubulysin V Benzyl Ester
- Scientific Field : Organic Chemistry
- Summary of Application : 8-(Benzyloxy)-2-chloroquinoline has been used in the synthesis of Tubuvaline and O‑Benzyltubulysin V Benzyl Ester .
- Methods of Application : The synthesis was achieved through diastereocontrol in radical addition to β‑benzyloxy hydrazones .
- Results or Outcomes : The revised approach to Tubuvaline and synthesis of O‑Benzyltubulysin V Benzyl Ester was successful .
安全和危害
This involves identifying any risks associated with handling or exposure to the compound. It includes information on toxicity, flammability, and environmental impact.
未来方向
This involves identifying areas where further research is needed. It could involve studying the compound’s potential uses, improving its synthesis, or investigating its mechanism of action in more detail.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For specific compounds, it’s best to consult the primary literature or databases like PubChem or ChemSpider. If you have any other questions or need information on a different topic, feel free to ask!
属性
IUPAC Name |
2-chloro-8-phenylmethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-15-10-9-13-7-4-8-14(16(13)18-15)19-11-12-5-2-1-3-6-12/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEHWTGNWJVDEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621926 | |
| Record name | 8-(Benzyloxy)-2-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Benzyloxy)-2-chloroquinoline | |
CAS RN |
343788-51-2 | |
| Record name | 8-(Benzyloxy)-2-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1289022.png)
